
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound that belongs to the class of azetidines and oxazolidinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the styrylsulfonyl group and the azetidine ring in its structure suggests that it may exhibit unique chemical and biological properties.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study conducted by Padmavathi et al. (2008) focused on the synthesis of novel sulfone-linked bis heterocycles, derived from E-styrylsulfonylacetic acid methyl ester, and tested for their antimicrobial activity. Among these compounds, one showed pronounced antimicrobial activity compared to others, indicating its potential as a lead compound for further antimicrobial research Padmavathi, V., Thriveni, P., Sudhakar Reddy, G., & Deepti, D. (2008). European Journal of Medicinal Chemistry, 43(5), 917-924.
Novel Protective Groups and Synthesis Methods
The utility of oxazolidine-2,4-diones and related structures as protective groups or intermediates in organic synthesis has been explored in various studies. For example, Petit et al. (2014) investigated the use of 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) groups for the protection of NH groups in imides, azinones, inosines, cyclic sulfonamides, lactams, and oxazolidinones, showcasing the versatility of these structures in synthetic organic chemistry Petit, E., Bosch, L., Font, J., Mola, L., Costa, A. M., & Vilarrasa, J. (2014). The Journal of Organic Chemistry, 79(18), 8826-8834.
Agricultural Applications
Famoxadone, a derivative of oxazolidine-2,4-dione, has been developed as a new agricultural fungicide with excellent control over various plant pathogens. The development of famoxadone illustrates the application of oxazolidine-2,4-dione derivatives in creating effective solutions for crop protection Sternberg, J. A., Geffken, D., Adams, J., Pöstages, R., Sternberg, C. G., Campbell, C., & Moberg, W. K. (2001). Pest Management Science, 57(2), 143-152.
Biochemical Research
Oxazolidine-2,4-diones have been used as inhibitors in biochemical research, particularly in the study of serine proteases. Santana et al. (2012) synthesized N-acyl and N-sulfonyloxazolidine-2,4-diones and found them to be potent pseudo-irreversible inhibitors of porcine pancreatic elastase, demonstrating the potential of these compounds in the development of new therapeutic agents Santana, A. B., Lucas, S., Gonçalves, L. M. D., Correia, H. F., Cardote, T. A., Guedes, R., Iley, J., & Moreira, R. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 3993-3997.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced via sulfonylation reactions using reagents like styrene and sulfonyl chlorides.
Formation of the Oxazolidinedione Ring: The oxazolidinedione ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(E)-3-(1-(styrylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles
特性
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIIFRSJUBFFD-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
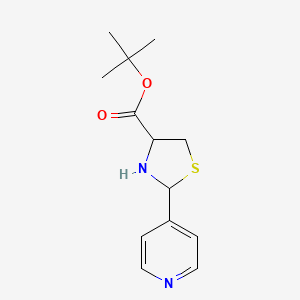
![ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
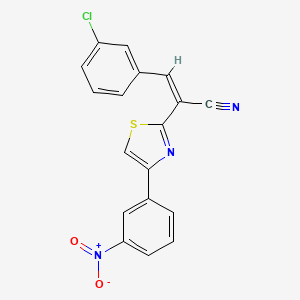
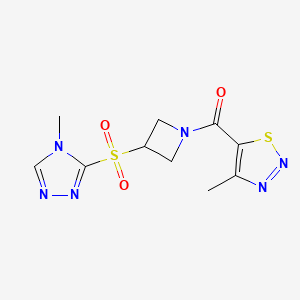
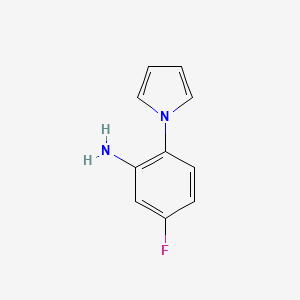
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)
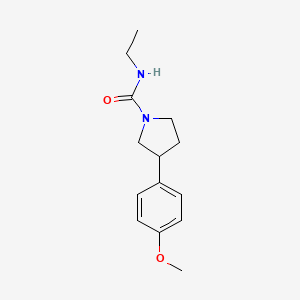
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2384456.png)
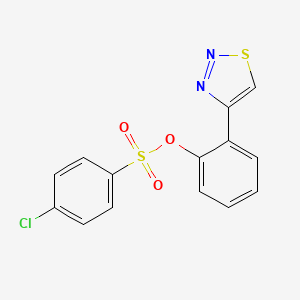
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
